molecular formula C9H13Cl2N B567978 (R)-1-(2-Chlorophenyl)propan-1-amine hydrochloride CAS No. 1213532-54-7

(R)-1-(2-Chlorophenyl)propan-1-amine hydrochloride

Cat. No.: B567978
CAS No.: 1213532-54-7
M. Wt: 206.11
InChI Key: SXSXIQCQWGYRDC-SBSPUUFOSA-N
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Description

®-1-(2-Chlorophenyl)propan-1-amine hydrochloride is a chiral amine compound with a molecular formula of C9H12ClN·HCl. It is known for its applications in various fields, including medicinal chemistry and organic synthesis. The compound is characterized by the presence of a chlorophenyl group attached to a propan-1-amine backbone, making it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Chlorophenyl)propan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of ®-1-(2-Chlorophenyl)propan-1-amine.

    Chlorination: The chlorination of the phenyl ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

    Amine Formation: The amine group is introduced through reductive amination, where the corresponding ketone is reacted with ammonia or an amine in the presence of a reducing agent like sodium borohydride or lithium aluminum hydride.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of ®-1-(2-Chlorophenyl)propan-1-amine hydrochloride is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves:

    Continuous Flow Synthesis: Utilizing continuous flow reactors for efficient heat and mass transfer.

    Catalysis: Employing catalysts to enhance reaction rates and selectivity.

    Purification: Implementing crystallization and recrystallization techniques to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

®-1-(2-Chlorophenyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

    Oxidation: Imines, nitriles.

    Reduction: Secondary and tertiary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-1-(2-Chlorophenyl)propan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-1-(2-Chlorophenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The pathways involved include:

    Enzyme Inhibition: Binding to the active site of enzymes and preventing substrate access.

    Receptor Binding: Interacting with receptor sites to modulate signal transduction pathways.

Comparison with Similar Compounds

®-1-(2-Chlorophenyl)propan-1-amine hydrochloride can be compared with other similar compounds, such as:

    (S)-1-(2-Chlorophenyl)propan-1-amine hydrochloride: The enantiomer of the compound, which may exhibit different biological activities.

    1-(2-Chlorophenyl)ethan-1-amine hydrochloride: A structurally similar compound with a shorter carbon chain.

    1-(2-Chlorophenyl)butan-1-amine hydrochloride: A compound with a longer carbon chain, which may affect its reactivity and applications.

The uniqueness of ®-1-(2-Chlorophenyl)propan-1-amine hydrochloride lies in its specific stereochemistry and the presence of the chlorophenyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(1R)-1-(2-chlorophenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN.ClH/c1-2-9(11)7-5-3-4-6-8(7)10;/h3-6,9H,2,11H2,1H3;1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXSXIQCQWGYRDC-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=CC=CC=C1Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40704232
Record name (1R)-1-(2-Chlorophenyl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40704232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1213532-54-7
Record name (1R)-1-(2-Chlorophenyl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40704232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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